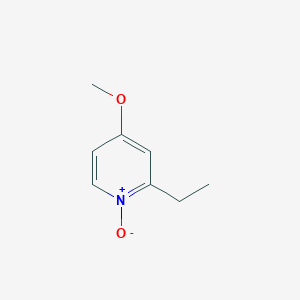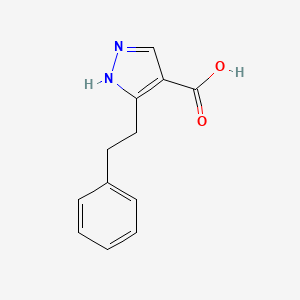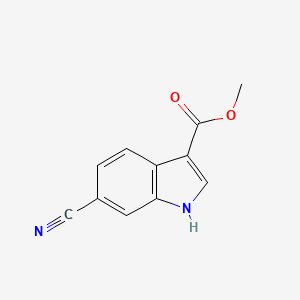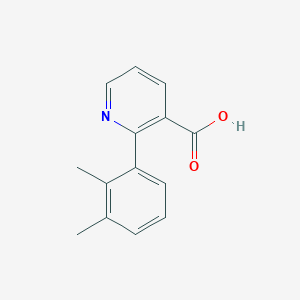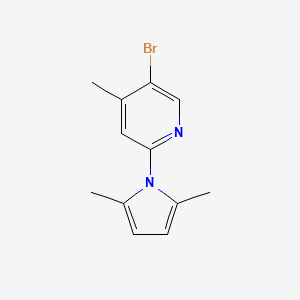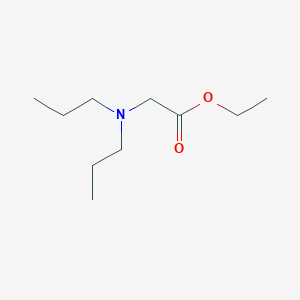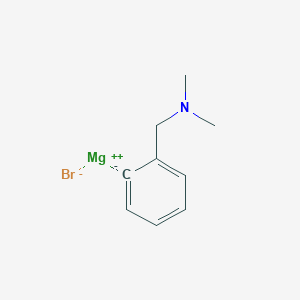
(2-((Dimethylamino)methyl)phenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((Dimethylamino)methyl)phenyl)magnesium bromide is an organometallic compound with the molecular formula C₉H₁₂BrMgN and a molecular weight of 238.41 g/mol. This compound is commonly used in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Dimethylamino)methyl)phenyl)magnesium bromide typically involves the reaction of 2-(dimethylaminomethyl)phenyl bromide with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the magnesium.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-((Dimethylamino)methyl)phenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.
Substitution Reactions: It can participate in substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carbonyl compounds, alkyl halides, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Major Products
The major products formed from reactions involving this compound depend on the specific reactants used. For example, reactions with aldehydes or ketones yield secondary or tertiary alcohols, respectively.
Scientific Research Applications
(2-((Dimethylamino)methyl)phenyl)magnesium bromide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: This compound is employed in catalytic processes to facilitate chemical transformations.
Material Science: It is used in the preparation of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2-((Dimethylamino)methyl)phenyl)magnesium bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the electrophilic center of the reactant, facilitating the transfer of the dimethylaminomethylphenyl group to the target molecule. This process is crucial in forming new carbon-carbon bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2-((Dimethylamino)methyl)phenyl)magnesium bromide include:
- Phenylmagnesium bromide
- (2-Methylphenyl)magnesium bromide
- (2-(Methoxy)methylphenyl)magnesium bromide
Uniqueness
What sets this compound apart from these similar compounds is the presence of the dimethylamino group, which enhances its nucleophilicity and reactivity in various chemical reactions.
Properties
IUPAC Name |
magnesium;N,N-dimethyl-1-phenylmethanamine;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N.BrH.Mg/c1-10(2)8-9-6-4-3-5-7-9;;/h3-6H,8H2,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZNONHFRAUJLD-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=[C-]1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

